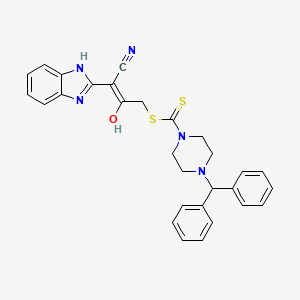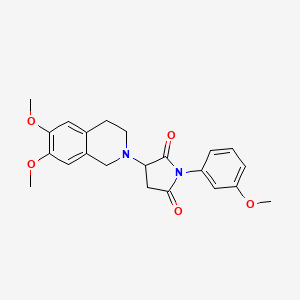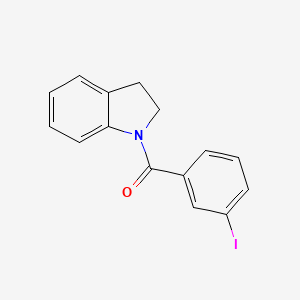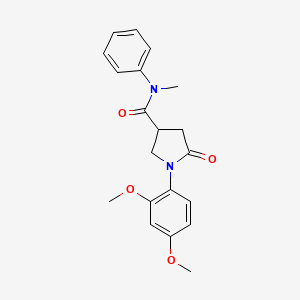![molecular formula C23H22N2O6 B11180400 N-[(3,4-dimethoxyphenyl)carbonyl]-3,4-dimethoxy-N-(pyridin-2-yl)benzamide](/img/structure/B11180400.png)
N-[(3,4-dimethoxyphenyl)carbonyl]-3,4-dimethoxy-N-(pyridin-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-DIMETHOXYBENZOYL)-3,4-DIMETHOXY-N-(PYRIDIN-2-YL)BENZAMIDE is a complex organic compound characterized by its unique structure, which includes both benzamide and pyridine moieties. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-DIMETHOXYBENZOYL)-3,4-DIMETHOXY-N-(PYRIDIN-2-YL)BENZAMIDE typically involves the condensation of 3,4-dimethoxybenzoyl chloride with pyridin-2-ylamine. The reaction is usually carried out in the presence of a base such as triethylamine, under anhydrous conditions, and at a controlled temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-DIMETHOXYBENZOYL)-3,4-DIMETHOXY-N-(PYRIDIN-2-YL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide) with alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(3,4-DIMETHOXYBENZOYL)-3,4-DIMETHOXY-N-(PYRIDIN-2-YL)BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of N-(3,4-DIMETHOXYBENZOYL)-3,4-DIMETHOXY-N-(PYRIDIN-2-YL)BENZAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibition of specific enzymes in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-(2-fluorophenyl)-3,4-dimethoxybenzamide
- N-(2-fluorophenyl)-3-benzyloxy-4-methoxybenzamide
- 1-(3,4-dimethoxybenzoyl)-4-(pyridin-2-yl)piperazine
Uniqueness
N-(3,4-DIMETHOXYBENZOYL)-3,4-DIMETHOXY-N-(PYRIDIN-2-YL)BENZAMIDE is unique due to its dual benzamide and pyridine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C23H22N2O6 |
|---|---|
Molecular Weight |
422.4 g/mol |
IUPAC Name |
N-(3,4-dimethoxybenzoyl)-3,4-dimethoxy-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C23H22N2O6/c1-28-17-10-8-15(13-19(17)30-3)22(26)25(21-7-5-6-12-24-21)23(27)16-9-11-18(29-2)20(14-16)31-4/h5-14H,1-4H3 |
InChI Key |
VTWWPCREDQWRCG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N(C2=CC=CC=N2)C(=O)C3=CC(=C(C=C3)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-methoxy-4-nitrophenyl)-4-oxo-2-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B11180337.png)
![1-(4-ethylphenyl)-7,8-dimethyl-3-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11180340.png)
![[1,2,4]Triazolo[1,5-c]quinazoline, 2-(4-methylphenyl)-](/img/structure/B11180345.png)

![4-{[4-(Benzyloxy)phenyl]carbamoyl}phenyl acetate](/img/structure/B11180355.png)

![3-(4-chlorophenyl)-N-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11180362.png)
![3,4,5-trimethoxy-N-{4-[methyl(phenyl)carbamoyl]phenyl}benzamide](/img/structure/B11180374.png)

![4-[{[4-(Acetyloxy)phenyl]carbonyl}(5-methylpyridin-2-yl)carbamoyl]phenyl acetate](/img/structure/B11180382.png)
![8-methyl-4-[4-(methylsulfanyl)phenyl]-2-(4-phenylpiperazin-1-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11180388.png)
![N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B11180392.png)
![4-(4-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11180395.png)
